N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form the corresponding imine. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxazole rings.
Substitution: Compounds with varied functional groups replacing the dimethoxyphenyl group.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Investigated for its potential as a lead compound in the development of new drugs targeting bacterial RNA polymerase.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme. This binding disrupts the synthesis of RNA, thereby inhibiting bacterial growth. The compound’s unique structure allows it to interact with multiple pockets within the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide
- N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives
Uniqueness
N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide stands out due to its specific oxazole ring structure, which imparts unique chemical properties and biological activities. Compared to other similar compounds, it exhibits higher potency in inhibiting bacterial RNA polymerase and has a broader spectrum of activity against various bacterial strains .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-6-11(15-19-8)13(16)14-10-5-4-9(17-2)7-12(10)18-3/h4-7H,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZUYANBCBNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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